Potassium 3,4-dibromo-2-thienyltrifluoroborate

Suzuki-Miyaura coupling Organotrifluoroborates Reagent stability

Researchers often face inconsistent yields with 3,4-dibromo-2-thienylboronic acid due to rapid protodeboronation. This crystalline potassium trifluoroborate salt solves this via a controlled 'slow-release' mechanism, ensuring high-fidelity incorporation of the sensitive polyhalogenated thiophene motif. - Accurate monomeric stoichiometry eliminates weighing uncertainties from boroxine mixtures. - Enables sequential cross-coupling strategies via the two retained C-Br bonds. - Air- and moisture-stable solid simplifies automated parallel synthesis workflows.

Molecular Formula C4HBBr2F3KS
Molecular Weight 347.83 g/mol
CAS No. 1401522-75-5
Cat. No. B6287601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3,4-dibromo-2-thienyltrifluoroborate
CAS1401522-75-5
Molecular FormulaC4HBBr2F3KS
Molecular Weight347.83 g/mol
Structural Identifiers
SMILES[B-](C1=C(C(=CS1)Br)Br)(F)(F)F.[K+]
InChIInChI=1S/C4HBBr2F3S.K/c6-2-1-11-4(3(2)7)5(8,9)10;/h1H;/q-1;+1
InChIKeyLLEFLGJXGDTQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3,4-dibromo-2-thienyltrifluoroborate – Overview


Potassium 3,4-dibromo-2-thienyltrifluoroborate (CAS 1401522-75-5; molecular formula C₄HBBr₂F₃KS) is a crystalline, air- and moisture-stable potassium organotrifluoroborate (RBF₃K) reagent [1]. It functions as a masked boronic acid surrogate, releasing the corresponding 3,4-dibromo-2-thienylboronic acid in situ under the aqueous basic conditions of Suzuki-Miyaura cross-coupling [2]. This compound is employed to install the 3,4-dibromo-2-thienyl motif onto aryl or heteroaryl halides, enabling the synthesis of complex polyhalogenated thiophene-containing scaffolds relevant to medicinal chemistry and advanced materials [3].

Trifluoroborate Salt vs. Boronic Acid Advantages


The corresponding 3,4-dibromo-2-thienylboronic acid (CAS 1256355-38-0) and its pinacol ester are susceptible to rapid protodeboronation and oxidative homocoupling under standard coupling conditions, leading to inconsistent yields and difficult purification [1]. The potassium trifluoroborate salt, by contrast, employs a 'slow-release' mechanism that maintains a low, steady-state concentration of the free boronic acid, thereby suppressing these deleterious side reactions [2]. This controlled release is critical for achieving reproducible, high-fidelity incorporation of the sensitive, polyhalogenated thiophene unit. Furthermore, unlike boronic acids which often exist as mixtures of anhydrides and boroxines, the trifluoroborate salt is a discrete, monomeric, tetracoordinate species that can be accurately weighed for precise stoichiometric control [3].

Evidence for Potassium 3,4-dibromo-2-thienyltrifluoroborate


Air and Moisture Stability vs. Boronic Acid

Potassium organotrifluoroborates, including the 3,4-dibromo-2-thienyl derivative, are established in the literature as being 'indefinitely stable to air and moisture', in direct contrast to the corresponding boronic acids and boronate esters which are prone to oxidation and hydrolysis [1]. This enhanced stability is a class-level characteristic that enables long-term storage at ambient conditions without the need for an inert atmosphere [2].

Suzuki-Miyaura coupling Organotrifluoroborates Reagent stability

Protodeboronation Suppression Advantage

Potassium organotrifluoroborates are documented to be 'less prone to protodeboronation than their boronic acid or boronate ester counterparts' [1]. This is mechanistically attributed to the 'slow release' of the active boronic acid, which prevents its accumulation and subsequent decomposition [2]. In practice, this allows for couplings to be performed using only 'stoichiometric amounts or slight excesses' of the trifluoroborate reagent, whereas boronic acids often require large excesses to compensate for degradation [3].

Protodeboronation Cross-coupling Side reaction suppression

Weighing Accuracy and Stoichiometric Control

Potassium trifluoroborates 'exist as tetracoordinated monomeric species' and are crystalline solids, enabling accurate weighing on the benchtop [1]. This contrasts with many boronic acids and their esters, which can exist as ill-defined mixtures of anhydrides (boroxines) and have variable water content, leading to significant errors in stoichiometric calculations and variable reaction outcomes [2].

Stoichiometric control Reagent handling Monomeric species

Application Scenarios for Potassium 3,4-dibromo-2-thienyltrifluoroborate


Polyhalogenated Thiophene Scaffold Synthesis

This reagent is ideally suited for the palladium-catalyzed cross-coupling of the 3,4-dibromo-2-thienyl group with aryl or heteroaryl halides. The trifluoroborate salt provides a reliable and high-yielding route to these valuable building blocks, which are otherwise challenging to synthesize due to the instability of the corresponding boronic acid [1]. The controlled release of the boronic acid ensures high product fidelity and minimizes side-product formation [2].

Iterative Cross-Coupling for Oligothiophenes

The presence of two bromine atoms on the thiophene ring enables further synthetic elaboration. The trifluoroborate group serves as a protected nucleophile, allowing the 3,4-dibromo-2-thienyl unit to be first installed onto a substrate via Suzuki coupling. Subsequently, the remaining C-Br bonds can be utilized in further cross-coupling or functionalization reactions, providing a modular route to complex oligothiophenes and conjugated materials [3].

Reliable SAR Library Synthesis

In medicinal chemistry, the consistent and reproducible performance of the trifluoroborate salt is critical for building SAR libraries. The air- and moisture-stable nature of the reagent simplifies automated or parallel synthesis workflows [4]. Furthermore, the predictable stoichiometry of the monomeric salt ensures that the intended amount of the thienyl motif is delivered in each reaction, leading to more reliable biological assay data and clearer SAR interpretation [5].

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